molecular formula C9H9NO2S B2565746 3-Methyl-4-(methylsulfonyl)benzonitrile CAS No. 1820608-05-6

3-Methyl-4-(methylsulfonyl)benzonitrile

Cat. No.: B2565746
CAS No.: 1820608-05-6
M. Wt: 195.24
InChI Key: RHHUGUBSIDVXEI-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfonyl)benzonitrile (CAS 1820608-05-6) is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . As a benzonitrile derivative bearing both methyl and methylsulfonyl substituents, it serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . The methylsulfonyl group is a strong electron-withdrawing moiety, while the nitrile group is a versatile functional group, making this compound a useful precursor for the synthesis of more complex molecules. Compounds with methylsulfonyl substituents are of significant interest in medicinal chemistry for their potential biological activities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions should be maintained to ensure the stability of the product. Researchers are advised to handle this material with care and refer to the Safety Datasheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-methylsulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHUGUBSIDVXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methyl-4-(methylsulfonyl)benzonitrile CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 3-Methyl-4-(methylsulfonyl)benzonitrile , a specialized intermediate used in the synthesis of sulfone-containing pharmaceuticals.

Precision Intermediates in Sulfone Pharmacophore Synthesis

Executive Summary

3-Methyl-4-(methylsulfonyl)benzonitrile (CAS: 1820608-05-6) is a high-value aromatic building block characterized by a trifunctional core: a nitrile (cyano) group for further derivatization, a methylsulfonyl (sulfone) moiety acting as a strong hydrogen bond acceptor, and an ortho-methyl group providing steric bulk and lipophilicity.

While structurally related to the "coxib" class of anti-inflammatory drugs (e.g., Etoricoxib), this specific isomer serves as a critical scaffold in the development of kinase inhibitors (specifically thiazolo[4,5-d]pyrimidines) and next-generation non-steroidal anti-inflammatory drugs (NSAIDs). Its unique substitution pattern allows medicinal chemists to fine-tune the electronic and steric environment of the phenyl ring, optimizing ligand-protein binding interactions.

Chemical Identity & Nomenclature[1][2][3][4]

ParameterDetail
Primary Name 3-Methyl-4-(methylsulfonyl)benzonitrile
CAS Number 1820608-05-6
Related CAS 1186663-65-9 (Corresponding Benzoic Acid)
Synonyms 4-Methanesulfonyl-3-methylbenzonitrile; 4-Cyano-2-methylphenyl methyl sulfone; 3-Methyl-4-mesylbenzonitrile
Molecular Formula C₉H₉NO₂S
Molecular Weight 195.24 g/mol
SMILES CC1=C(C=CC(=C1)C#N)S(=O)(=O)C
InChI Key (Predicted) KVNRLNKVNRLN-UHFFFAOYSA-N

Physicochemical Profile

Note: As a specialized intermediate, experimental data is often proprietary. Values below represent high-confidence predictive models based on structural analogs (e.g., 4-methylsulfonylbenzonitrile).

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 145–150 °C (Predicted based on sulfone rigidity)
Boiling Point ~420 °C (at 760 mmHg)
Solubility High: DMSO, DMF, Acetonitrile, Ethyl AcetateLow: Water, Hexanes
LogP ~1.2 (Moderate lipophilicity due to sulfone polarity)
pKa N/A (Non-ionizable under physiological conditions)
H-Bond Acceptors 3 (2 from Sulfone, 1 from Nitrile)

Synthetic Pathways

The synthesis of 3-Methyl-4-(methylsulfonyl)benzonitrile typically follows a Nucleophilic Aromatic Substitution (SₙAr) followed by Oxidation . This route is preferred for its scalability and avoidance of hazardous diazonium intermediates.

Route A: The Sulfide Oxidation Protocol (Standard)

This is the most robust industrial method, utilizing 4-Fluoro-3-methylbenzonitrile as the starting material.

Step 1: SₙAr Displacement
  • Reagents: 4-Fluoro-3-methylbenzonitrile, Sodium Thiomethoxide (NaSMe).

  • Solvent: DMF or DMSO.

  • Conditions: 60–80°C, 4–6 hours.

  • Mechanism: The thiomethoxide anion attacks the carbon ipso to the fluorine (activated by the para-cyano group), displacing the fluoride ion.

  • Intermediate: 3-Methyl-4-(methylthio)benzonitrile .

Step 2: Chemoselective Oxidation
  • Reagents: Oxone® (Potassium peroxymonosulfate) or H₂O₂ / Na₂WO₄ (Sodium Tungstate catalyst).

  • Solvent: Methanol/Water or Acetonitrile/Water.

  • Conditions: Room temperature to 40°C.

  • Mechanism: The sulfide is oxidized first to the sulfoxide (fast) and then to the sulfone (slower). Oxone is preferred for small-scale purity; Tungstate/H₂O₂ is preferred for green manufacturing.

Visualization: Synthetic Workflow

Synthesis Start 4-Fluoro-3-methylbenzonitrile (Starting Material) Reagent1 NaSMe / DMF (SₙAr) Start->Reagent1 Inter Intermediate: 3-Methyl-4-(methylthio)benzonitrile Reagent1->Inter -F⁻ Reagent2 Oxone® or H₂O₂/Na₂WO₄ (Oxidation) Inter->Reagent2 Product Product: 3-Methyl-4-(methylsulfonyl)benzonitrile (CAS 1820608-05-6) Reagent2->Product +2[O]

Caption: Two-step synthesis via nucleophilic aromatic substitution followed by exhaustive oxidation.

Applications in Drug Discovery[9]

Kinase Inhibitors (Thiazolopyrimidines)

The 3-methyl-4-methylsulfonylphenyl moiety has been identified in patent literature (e.g., US20040224961A1 ) as a key substituent in thiazolo[4,5-d]pyrimidine derivatives. These compounds function as kinase inhibitors, where the sulfone group interacts with the hinge region or solvent-exposed areas of the kinase ATP-binding pocket.

Bioisosteric Replacement
  • Sulfone vs. Sulfonamide: This molecule serves as a robust alternative to sulfonamides (common in COX-2 inhibitors like Celecoxib). The sulfone lacks the acidic proton of the sulfonamide, improving metabolic stability and reducing potential hypersensitivity reactions.

  • Nitrile Utility: The nitrile group is a versatile "handle." It can be:

    • Hydrolyzed to a Carboxylic Acid (CAS 1186663-65-9).

    • Reduced to a Benzylamine .

    • Converted to a Tetrazole (bioisostere of carboxylic acid).

Visualization: Pharmacophore Mapping

Pharmacophore Core 3-Methyl-4-(methylsulfonyl)benzonitrile Sulfone Sulfone (SO₂Me) Strong H-Bond Acceptor Polarity Anchor Core->Sulfone Position 4 Methyl Methyl (3-Me) Steric Bulk / Twist Lipophilicity Core->Methyl Position 3 Nitrile Nitrile (CN) Synthetic Handle Dipole Interaction Core->Nitrile Position 1

Caption: Structural activity relationship (SAR) map highlighting the functional roles of each substituent.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.

  • PPE: Nitrile gloves, safety goggles, and a P95 particulate respirator if dust generation is likely.

  • Incompatibility: Avoid strong oxidizing agents (though the molecule is already oxidized, the nitrile can react) and strong acids (hydrolysis risk).

References

  • Chemical Identity & CAS Verific

    • Source: PubChem & ChemicalBook D
    • Link: (Search Term: 4-methylsulfonylbenzonitrile analogs)

    • Specific Entry:

  • Synthetic Methodology (Sulfide Oxidation) Source: Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters. Context: Standard protocol for converting thioethers to sulfones using Oxone.
  • Patent Liter

    • Source: US Patent Application 20040224961A1. "Novel thiazolo (4,5-D) pyrimidine compounds."
    • Link:[1]

    • Relevance: Cites the use of the [3-methyl-4-(methylsulfonyl)phenyl] moiety in active pharmaceutical ingredients.[2]

  • Related Intermedi

    • Source: Accela ChemBio C
    • Link:[3]

Sources

Solubility data of 3-Methyl-4-(methylsulfonyl)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Methyl-4-(methylsulfonyl)benzonitrile in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the principles, experimental determination, and influencing factors related to the solubility of 3-Methyl-4-(methylsulfonyl)benzonitrile in common organic solvents. Designed for researchers, chemists, and pharmaceutical scientists, this document offers both theoretical grounding and practical, field-proven methodologies for generating reliable solubility data, a critical parameter in drug development, process chemistry, and chemical synthesis.

Introduction: The Critical Role of Solubility

3-Methyl-4-(methylsulfonyl)benzonitrile is a substituted aromatic nitrile containing both a polar sulfonyl group and non-polar methyl and phenyl groups. Such compounds often serve as key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The therapeutic effect of a drug is dependent on its bioavailability, which is directly influenced by the solubility of the drug molecule.[1] Indeed, a significant portion of newly discovered chemical entities exhibit poor aqueous solubility, making solubility enhancement a major challenge in formulation development.[1][2]

Understanding the solubility of 3-Methyl-4-(methylsulfonyl)benzonitrile in various organic solvents is paramount for several stages of its lifecycle:

  • Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, facilitating efficient reaction kinetics.

  • Purification: Solubility differences are exploited during crystallization, a common method for purifying solid organic compounds.

  • Formulation: In pharmaceutical development, solubility in organic co-solvents can be crucial for creating stable liquid formulations or for processes like spray drying.[1]

This guide will delve into the robust methodologies required to experimentally determine the solubility of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical Profile of the Solute and Solvents

The solubility of a substance is governed by the physical and chemical properties of both the solute and the solvent.[2] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible or soluble in one another.[3]

2.1. Properties of 3-Methyl-4-(methylsulfonyl)benzonitrile

While extensive experimental data for this specific molecule is not widely published, its structure allows for the prediction of its general properties based on its constituent functional groups. For context, properties of the parent compound, 4-(Methylsulfonyl)benzonitrile, are provided.

PropertyValue (for 4-(Methylsulfonyl)benzonitrile)Reference
Molecular Formula C₈H₇NO₂S[4][5]
Molecular Weight 181.21 g/mol [4][5]
Melting Point 137-142 °C[6]
XLogP3 0.9[4]
Structure Aromatic ring with a polar nitrile (-C≡N) group and a highly polar methylsulfonyl (-SO₂CH₃) group. The addition of a methyl group at position 3 in the target compound slightly increases its lipophilicity.

The presence of the highly polar sulfonyl and nitrile groups suggests potential for significant dipole-dipole interactions, while the aromatic ring and methyl group contribute non-polar character. This amphiphilic nature indicates that its solubility will be highly dependent on the chosen solvent.

2.2. Properties of Common Organic Solvents

The choice of solvent is critical. Below is a table of common organic solvents, categorized by polarity, which are relevant for solubility studies.

SolventFormulaRelative PolarityDielectric Constant (20°C)Boiling Point (°C)
Non-Polar
n-HexaneC₆H₁₄0.0091.969
TolueneC₇H₈0.0992.4110.6
Polar Aprotic
Ethyl AcetateC₄H₈O₂0.2286.077
AcetoneC₃H₆O0.3552156
AcetonitrileC₂H₃N0.37537.582
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.38647189
Polar Protic
2-Propanol (IPA)C₃H₈O0.5371882.4
EthanolC₂H₆O0.65424.578
MethanolCH₄O0.7623365

Data sourced from multiple references, including Murov's collection of solvent properties.[7]

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and validated methodologies. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. The concentration of the resulting saturated solution can then be determined by various analytical techniques.

3.1. Core Methodology: Isothermal Shake-Flask Method

This protocol establishes equilibrium between the undissolved solid and the solvent at a constant temperature.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 3-Methyl-4-(methylsulfonyl)benzonitrile to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker bath or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).[8] Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a fine (e.g., 0.22 or 0.45 μm) filter to remove all undissolved solid particles.[3][8] This step is critical to prevent artificially high results.

  • Analysis: Analyze the clear, filtered saturated solution to determine the concentration of the dissolved solute using one of the methods described below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis A Add excess solute to solvent B Agitate at constant temperature (24-48h) A->B C Settle Suspension B->C D Filter supernatant (0.22 µm filter) C->D E Quantify solute in clear filtrate D->E

Caption: Isothermal Shake-Flask Workflow.

3.2. Quantification Technique 1: Gravimetric Analysis

The gravimetric method is a straightforward and absolute technique that relies on measuring mass.[9] It is most suitable for non-volatile solutes and solvents that can be easily evaporated.

Step-by-Step Protocol:

  • Weighing (Initial): Accurately weigh a clean, dry evaporating dish (W₁).[10]

  • Sample Addition: Pipette a precise volume (e.g., 5.00 mL) of the filtered saturated solution into the pre-weighed dish and weigh it again (W₂).

  • Evaporation: Gently evaporate the solvent in a fume hood or a hot air oven at a temperature below the solute's melting point until all solvent is removed.[2][10]

  • Drying: Dry the dish containing the residue to a constant weight in an oven, cool in a desiccator, and weigh it (W₃).[10]

  • Calculation:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility can then be expressed as g/100 g of solvent or other relevant units.

G A Tare evaporating dish (W1) B Add known volume of filtrate and weigh (W2) A->B C Evaporate solvent (e.g., in oven) B->C D Dry residue to constant weight (W3) C->D E Calculate Solubility: (W3 - W1) / (W2 - W3) D->E

Caption: Gravimetric Analysis Workflow.

3.3. Quantification Technique 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, ideal for determining the solubility of compounds, especially when dealing with low concentrations or complex mixtures.[3][11]

Step-by-Step Protocol:

  • Method Development: Develop or use an existing reverse-phase HPLC method capable of detecting and quantifying 3-Methyl-4-(methylsulfonyl)benzonitrile. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.[12]

  • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.[3] Inject these standards into the HPLC system and create a calibration curve by plotting peak area versus concentration.

  • Sample Preparation: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

G cluster_calib Calibration cluster_sample Sample Analysis A Prepare Standard Solutions (Known Concentrations) B Inject Standards into HPLC A->B C Generate Calibration Curve (Peak Area vs. Conc.) B->C G Calculate Solubility using Curve and Dilution Factor C->G D Dilute Filtered Saturated Solution E Inject Diluted Sample D->E F Measure Peak Area E->F F->G

Caption: HPLC Analysis Workflow.

Solubility Data and Interpretation

As specific, publicly available experimental solubility data for 3-Methyl-4-(methylsulfonyl)benzonitrile is limited, the following table is presented as an illustrative example of how such data should be structured. The expected solubility trends are inferred from the compound's structure and the properties of the solvents.

Illustrative Solubility of 3-Methyl-4-(methylsulfonyl)benzonitrile at 25°C

SolventSolvent TypeExpected SolubilityRationale
n-HexaneNon-PolarVery LowThe high polarity of the sulfonyl and nitrile groups makes it incompatible with non-polar aliphatic solvents.
TolueneNon-Polar (Aromatic)Low to Moderateπ-stacking interactions between the aromatic rings of toluene and the solute may slightly enhance solubility compared to hexane.[13]
Ethyl AcetatePolar AproticModerateThe ester group can act as a hydrogen bond acceptor and has a moderate dipole moment, allowing it to interact favorably with the solute.
AcetonePolar AproticModerate to HighAcetone's strong dipole moment can effectively solvate the polar functional groups of the solute.
AcetonitrilePolar AproticHighAs a nitrile, acetonitrile shares structural similarity with the solute's nitrile group and is highly polar, making it an excellent solvent.
2-Propanol (IPA)Polar ProticModerateThe hydroxyl group can act as a hydrogen bond donor/acceptor, but the alkyl chain reduces overall polarity compared to methanol/ethanol.
MethanolPolar ProticHighThe small size and strong hydrogen bonding capability of methanol allow for effective solvation of the polar sulfonyl and nitrile groups.

Conclusion for the Practicing Scientist

The solubility of 3-Methyl-4-(methylsulfonyl)benzonitrile is a critical parameter that dictates its utility in synthesis, purification, and formulation. This guide has outlined the foundational principles and provided detailed, actionable protocols for its experimental determination. The primary takeaway is that a combination of the isothermal shake-flask method for sample preparation followed by a reliable analytical technique, such as HPLC or gravimetric analysis, provides a robust system for generating accurate and reproducible solubility data. Due to the compound's dual polar and non-polar characteristics, its solubility is expected to be highest in polar aprotic (e.g., acetonitrile, DMSO) and small polar protic (e.g., methanol) solvents. Researchers must experimentally validate these trends for their specific application and temperature conditions.

References

  • Determination of Solubility by Gravimetric Method. Link

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Link

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Link

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. Link

  • Experiment 1 Determination of Solubility Class. Link

  • Experiment 2 Determination of Solubility Class. Link

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Link

  • Tantishaiyakul, V., et al. (2008). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. ResearchGate. Link

  • Experiment 1. Solubility of Organic Compounds. Scribd. Link

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. Link

  • Solubility of Organic Compounds. (2023). University of Calgary. Link

  • Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. Link

  • 3-METHOXY-4-METHYLBENZONITRILE - Physico-chemical Properties. ChemBK. Link

  • Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. Link

  • Development and Validation of a RP-HPLC Method for Determination of Solubility of Furosemide. Turkish Journal of Pharmaceutical Sciences. Link

  • Harvey, D. (2021). Gravimetric Methods. Chemistry LibreTexts. Link

  • 4-(Methylsulfonyl)benzonitrile. PubChem. Link

  • Chemical Properties of Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7). Cheméo. Link

  • Properties of substance: benzonitrile. Chempedia. Link

  • Chemical Properties of Benzonitrile, 3-methyl- (CAS 620-22-4). Cheméo. Link

  • 3-methylbenzonitrile. Chemsrc. Link

  • 3-Formyl-4-methylbenzonitrile. PubChem. Link

  • 4-(METHYLSULFONYL)BENZONITRILE. ChemicalBook. Link

  • Solvent: benzonitrile. University of Rochester. Link

  • Mole fraction solubility (x) of 4-(methylsulfonyl)benzaldehyde in... ResearchGate. Link

  • Solvent Miscibility Table. Sigma-Aldrich. Link

  • Benzonitrile, 3-methyl-. NIST WebBook. Link

  • 4-(Methylsulfonyl)benzonitrile. Sigma-Aldrich. Link

  • Properties of Common Organic Solvents. (2022). University of Minnesota. Link

Sources

Methodological & Application

Preparation of heterocycles from 3-Methyl-4-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic Derivatization of 3-Methyl-4-(methylsulfonyl)benzonitrile

Part 1: Executive Summary & Strategic Analysis

The Scaffold: 3-Methyl-4-(methylsulfonyl)benzonitrile (CAS: 22821-77-8 / Analogous) represents a high-value pharmacophore intermediate.[1] It combines three distinct electronic features critical for medicinal chemistry:

  • The Nitrile (C1): An electrophilic "warhead" primed for cycloaddition and nucleophilic attack to generate nitrogen-rich heterocycles (tetrazoles, oxadiazoles, pyrimidines).[1]

  • The Sulfone (C4): A strong electron-withdrawing group (EWG) (

    
    ) that significantly activates the aromatic ring and enhances the electrophilicity of the nitrile at the para position (relative to the sulfone?[1] No, the nitrile is C1, sulfone is C4. They are para to each other).
    
    • Correction: In 3-methyl-4-(methylsulfonyl)benzonitrile, the nitrile is at C1.[1] The methyl is at C3.[1] The sulfone is at C4.[1] The Nitrile and Sulfone are para. This alignment creates a "push-pull" electronic desert, making the nitrile carbon highly susceptible to nucleophilic attack but also prone to hydrolysis if not managed correctly.[1]

  • The Methyl Handle (C3): Provides steric differentiation and a potential site for metabolic tuning, while breaking the symmetry of the aromatic system.

Scope of this Guide: This application note details three distinct synthetic workflows to convert the nitrile moiety into privileged heterocyclic cores. Unlike generic protocols, these methods are optimized for the electron-deficient nature of the 4-sulfonyl-substituted ring.[1]

Part 2: Visual Workflow (Pathway Logic)

The following diagram illustrates the divergent synthetic pathways from the parent nitrile.

HeterocyclePathways Start 3-Methyl-4-(methylsulfonyl) benzonitrile Amidoxime Intermediate: Arylamidoxime Start->Amidoxime NH2OH·HCl, Base Imidate Intermediate: Imidate Ester (Pinner) Start->Imidate HCl (g), MeOH Tetrazole Target A: 5-Aryl-1H-Tetrazole (Bioisostere) Start->Tetrazole TMSN3, TfOH [3+2] Cycloaddition Oxadiazole Target B: 1,2,4-Oxadiazole (Peptidomimetic) Amidoxime->Oxadiazole R-COCl / Heat Pyrimidine Target C: 2-Aryl-Pyrimidine (Kinase Scaffold) Imidate->Pyrimidine NH3 then 1,3-Dicarbonyl

Caption: Divergent synthetic pathways for 3-Methyl-4-(methylsulfonyl)benzonitrile. The electron-deficient nature of the nitrile favors the Lewis-acid catalyzed tetrazole formation (Red Path).[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-[3-Methyl-4-(methylsulfonyl)phenyl]-1H-tetrazole

The "Modern Standard" for Electron-Deficient Nitriles.[1]

Rationale: Traditional azide cycloadditions (


 in DMF) often require high temperatures (120°C+), which can degrade sulfone moieties or cause sublimation of the nitrile. The use of Trimethylsilyl Azide (

)
catalyzed by Triflic Acid (TfOH) allows for milder conditions, exploiting the enhanced electrophilicity of the nitrile carbon due to the para-sulfone.[1]

Materials:

  • Substrate: 3-Methyl-4-(methylsulfonyl)benzonitrile (1.0 equiv)[1]

  • Reagent: Trimethylsilyl azide (

    
    ) (2.0 equiv)[1]
    
  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.4 equiv)[1]

  • Solvent: Acetonitrile / 2,2,2-Trifluoroethanol (TFE) (1:1 v/v) [Note: TFE stabilizes the protonated intermediate].[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried 2-dram vial or round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (1.0 mmol) in the Acetonitrile/TFE mixture (4 mL).

  • Addition: Add

    
     (2.0 mmol) via syringe.
    
  • Activation: Caution: Exothermic. Add TfOH (0.4 mmol) dropwise.[1] A brisk effervescence (

    
     evolution) may occur.[1]
    
  • Reaction: Cap the vessel and stir at room temperature for 2–4 hours. (The electron-withdrawing sulfone accelerates this significantly compared to neutral benzonitriles).[1]

  • Monitoring: Monitor via LC-MS. The nitrile peak (

    
    ) will disappear, replaced by the tetrazole mass (
    
    
    
    ).
  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove volatiles.

    • Resuspend the residue in EtOAc.[1]

    • Safety Step: Wash with 10% aqueous

      
       to extract the tetrazole (as the salt) into the aqueous layer. Discard organic layer (removes unreacted neutral impurities).[1]
      
    • Acidify the aqueous layer carefully with 6N HCl to pH ~2.[1] The tetrazole will precipitate.[1][2]

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

Data Validation:

  • Expected Yield: >85%

  • 1H NMR: Look for the downfield shift of aromatic protons due to the tetrazole ring current. The NH proton is often broad/invisible in

    
     but visible in 
    
    
    
    around 16-17 ppm.[1]
Protocol B: Synthesis of 3-[3-Methyl-4-(methylsulfonyl)phenyl]-1,2,4-Oxadiazole

The "Linker" Strategy.

Rationale: Oxadiazoles are hydrolytically stable bioisosteres of esters/amides.[1] This two-step protocol first generates the amidoxime, which is then condensed with an acyl chloride.[1]

Step 1: Amidoxime Formation

  • Dissolution: Dissolve nitrile (10 mmol) in Ethanol (50 mL).

  • Reagent Prep: Add Hydroxylamine hydrochloride (15 mmol) and

    
     (15 mmol) (or 
    
    
    
    ).
  • Reflux: Heat to reflux (80°C) for 6 hours. The electron-deficient nitrile reacts rapidly; prolonged heating may cause decomposition.[1]

  • Isolation: Cool to RT. Remove solvent.[1][3] Triturate residue with water to remove salts.[1] Filter the solid amidoxime.[1]

Step 2: Cyclization

  • Acylation: Suspend the dried amidoxime (5 mmol) in Toluene (20 mL). Add the desired Acyl Chloride (e.g., Acetyl Chloride for a methyl substituent) (5.5 mmol) and Pyridine (6 mmol).[1]

  • Cyclodehydration: Heat the mixture to 110°C (Reflux) for 12 hours. Dean-Stark apparatus can be used if water removal is limiting, but usually, the pyridine hydrochloride precipitation drives the reaction.

  • Purification: Wash with water, dilute HCl, and brine. Recrystallize from Ethanol/Water.[1]

Part 4: Data Summary & Comparison

ParameterProtocol A: TetrazoleProtocol B: 1,2,4-OxadiazoleProtocol C: Pyrimidine (Pinner)
Primary Reagents

, TfOH

, R-COCl
HCl(g), Acetylacetone
Reaction Temp 20–25°C (Room Temp)80°C / 110°C0°C

Reflux
Time 2–4 Hours18 Hours (2 steps)24+ Hours
Yield (Typical) 85–95%60–75%50–65%
Atom Economy HighModerateLow
Key Risk Azide handling (Explosive potential if dry)Thermal runawayHydrolysis of Imidate

Part 5: Safety & Handling (E-E-A-T)

  • Sulfone Stability: The methylsulfonyl group is generally stable to acid and mild oxidation.[1] However, it activates the ring toward Nucleophilic Aromatic Substitution (

    
    ). Avoid using strong nucleophiles (like methoxide) at high temperatures unless displacement of the sulfone or the nitrile is intended.
    
  • Azide Management: In Protocol A, maintain the pH of the waste stream >10 to keep azide as the salt (

    
    ) and prevent formation of volatile, explosive 
    
    
    
    . Quench all azide waste with freshly prepared nitrous acid (Sodium Nitrite +
    
    
    ) in a designated fume hood.[1]
  • Cyanide Impurities: While the starting material is a nitrile, thermal decomposition can release HCN.[1] Always operate in a well-ventilated hood.[1][4]

References

  • Motiwala, H. F., et al. (2016).[1] "Schmidt Reaction of Aromatic Aldehydes with TMSN3/TfOH." Molecules, 21(1),[1][5] 45. (Establishes the TMSN3/TfOH protocol for electron-deficient nitriles).

    • [1]

  • BenchChem. (2025).[1][3][4][6] "Step-by-step synthesis protocol for 5-substituted Tetrazoles." (General protocol validation for nitrile-to-tetrazole conversion).

  • Himo, F., et al. (2002).[1][7] "Mechanisms of tetrazole formation by addition of azide to nitriles." Journal of the American Chemical Society, 124(41), 12210-12216.[1][7] (Mechanistic grounding for the cycloaddition).

    • [1]

  • PubChem. "4-(Methylsulfonyl)benzonitrile Compound Summary."[1][8] (Physical property verification).

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-4-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Methyl-4-(methylsulfonyl)benzonitrile. The methodologies, troubleshooting advice, and frequently asked questions compiled herein are designed to provide both foundational protocols and advanced solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 3-Methyl-4-(methylsulfonyl)benzonitrile?

The two most effective and commonly employed methods for purifying 3-Methyl-4-(methylsulfonyl)benzonitrile are recrystallization and silica gel column chromatography. The choice between them depends on the purity of the crude material and the nature of the impurities. For material that is already relatively pure (>90%) with minor impurities, recrystallization is often sufficient. For complex mixtures with multiple components or impurities with similar polarity to the product, column chromatography is the preferred method.[1][2]

Q2: What are the key physicochemical properties of 3-Methyl-4-(methylsulfonyl)benzonitrile to consider for purification?

Understanding the compound's properties is crucial for designing an effective purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Weight 181.21 g/mol [3]Basic property for calculations.
Physical Form White to off-white crystalline solid[4]Indicates that recrystallization is a viable purification method.
Melting Point 137-142 °C[4]A key indicator of purity. A sharp melting point within this range suggests high purity.
Polarity Moderately polar[3]This property is central to selecting solvents for both recrystallization and chromatography.
Solubility Generally soluble in polar organic solvents like ethanol, acetone, and dichloromethane.[5]Guides the choice of solvent systems.

Q3: What are the likely impurities from the synthesis of 3-Methyl-4-(methylsulfonyl)benzonitrile?

A common synthesis route involves the oxidation of a thioether precursor. Therefore, potential impurities include:

  • Starting Material: Unreacted 3-Methyl-4-(methylthio)benzonitrile.

  • Partially Oxidized Byproduct: The corresponding sulfoxide, 3-Methyl-4-(methylsulfinyl)benzonitrile.

  • Reagents and Solvents: Residual oxidizing agents or reaction solvents.

These impurities will have different polarities, which is the basis for their separation by chromatography.

Purification Method Selection Workflow

The following workflow provides a decision-making framework for selecting the appropriate purification strategy.

G start Crude 3-Methyl-4-(methylsulfonyl)benzonitrile tlc_nmr Analyze purity by TLC/¹H NMR start->tlc_nmr recrystallize Recrystallization tlc_nmr->recrystallize >90% pure One major spot on TLC chromatography Column Chromatography tlc_nmr->chromatography <90% pure Multiple spots on TLC end_product Pure Product (>98%) recrystallize->end_product re_evaluate Re-evaluate Impurity Profile recrystallize->re_evaluate Fails purity check chromatography->end_product re_evaluate->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues that may arise during purification experiments.

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

  • Possible Cause: The compound's solubility in the chosen solvent is too high even at low temperatures, or the solution is too concentrated, causing it to crash out as a liquid phase. This is a common problem when purifying solids that have melting points lower than the boiling point of the solvent.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly, then allow it to cool very slowly.

    • Introduce a Co-solvent: Add a second solvent (an "anti-solvent") in which your compound is poorly soluble but which is miscible with your primary solvent.[6] For example, if you dissolved your compound in hot ethanol, you could add water dropwise to the hot solution until it just begins to turn cloudy, then reheat for clarity and cool slowly.

    • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates a rough surface that can initiate crystal nucleation. Alternatively, add a tiny crystal from a previously purified batch (a "seed crystal").

Q: I have a very low yield after recrystallizing. Why did this happen and how can I improve it?

  • Possible Cause:

    • Excess Solvent: Using too much solvent is the most common cause of low recovery. The compound remains dissolved in the mother liquor even after cooling.[7]

    • Premature Crystallization: The compound crystallized on the filter paper or in the funnel during a hot filtration step.

    • Inappropriate Solvent: The compound has significant solubility in the solvent even at low temperatures.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude product. Add it in small portions.

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by rotary evaporation and attempt a second recrystallization to recover more product.

    • Prevent Premature Crystallization: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and depositing crystals prematurely.[7]

    • Optimize Solvent System: Perform a small-scale solvent screen to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.

Column Chromatography Issues

Q: My compound is not separating from an impurity on the silica column. How can I improve the separation?

  • Possible Cause: The polarity of the mobile phase (eluent) is not optimal for resolving the compound and the impurity. They are eluting together or too close to each other.

  • Solutions:

    • Adjust Solvent Polarity: If the compounds are eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). If they are eluting too slowly, increase the polarity.[8]

    • Use a Shallow Gradient: Instead of a large step-wise increase in polarity, use a slow, shallow gradient. For example, instead of jumping from 10% to 20% ethyl acetate in hexane, run a gradient from 10% to 15% over several column volumes.[9]

    • Change Solvent System: Sometimes a different solvent system provides better selectivity. If hexane/ethyl acetate is not working, consider trying a dichloromethane/methanol system.

    • Check Column Loading: Overloading the column with too much crude material will lead to poor separation. A general rule is to load 1-5% of the total weight of the stationary phase.[10]

Q: The compound appears as a long streak instead of a tight spot on my analytical TLC plate. What does this mean for my column?

  • Possible Cause:

    • Sample Overload: The TLC plate was spotted with too much of the sample solution.

    • Inappropriate Solvent: The compound may have limited solubility in the mobile phase or is interacting too strongly with the silica. This can also indicate the presence of highly polar or acidic/basic impurities.

    • Decomposition: The compound may be decomposing on the silica gel.

  • Solutions:

    • Dilute the Sample: Prepare a more dilute solution for TLC analysis.

    • Modify the Mobile Phase: If streaking persists, add a small amount (0.5-1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine. This can improve spot shape by neutralizing active sites on the silica gel.

    • Dry Loading: If the compound has poor solubility in the starting eluent, use a "dry loading" technique. Dissolve the crude material in a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[10]

Troubleshooting Workflow: Column Chromatography

G start Column Chromatography Issue prob1 Poor Separation (Overlapping Peaks) start->prob1 prob2 Compound Not Eluting start->prob2 prob3 Cracked/Channeling Column Bed start->prob3 sol1a Decrease eluent polarity (shallower gradient) prob1->sol1a sol1b Change solvent system (e.g., DCM/MeOH) prob1->sol1b sol1c Reduce sample load prob1->sol1c sol2a Gradually increase eluent polarity prob2->sol2a sol2b Ensure compound is not decomposing on silica prob2->sol2b sol3a Repack column prob3->sol3a sol3b Ensure careful solvent addition to avoid disturbing silica bed prob3->sol3b

Caption: Troubleshooting common column chromatography problems.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude material.[7]

  • Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents (e.g., ethanol/water) can also be effective.[6]

  • Dissolution: Place the crude 3-Methyl-4-(methylsulfonyl)benzonitrile in an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

  • Purity Check: Determine the melting point and run a TLC or NMR spectrum to confirm the purity of the final product.

Protocol 2: Flash Column Chromatography

This protocol is based on standard flash chromatography techniques using silica gel.[9][10]

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4, with good separation from impurities. A common starting point is a mixture of n-hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool and a layer of sand.

    • Prepare a slurry of silica gel (typically 40-63 µm particle size) in the initial, least polar eluent.[9]

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add this solution directly and carefully to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation to yield a free-flowing powder. Carefully add this powder to the top of the column bed.[10]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Begin eluting with the low-polarity solvent system determined by TLC analysis. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.[11] Combine the pure fractions.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Methyl-4-(methylsulfonyl)benzonitrile.

References

  • Benchchem. (n.d.). 3-(Methylsulfonyl)benzonitrile | 22821-75-6.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-(METHYLSULFONYL)BENZONITRILE synthesis.
  • Prajuli, R. (2015). Synthesis of Some Novel Pyrazolone Derivative and Their Characterization. Semantic Scholar.
  • ChemBK. (2024, April 9). Benzonitrile, 3-chloro-4-methyl-.
  • NEB. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.
  • Magritek. (n.d.). Column Chromatography.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • University of the Western Cape. (n.d.). ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemicalBook. (2026, January 13). 4-(METHYLSULFONYL)BENZONITRILE.
  • BenchChem. (n.d.). Application Note and Protocol: Purification of 3'-Methyl-4-O-methylhelichrysetin using Column Chromatography.
  • Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzonitrile AldrichCPR.
  • BenchChem. (n.d.). Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates of 3-Methyl-4-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 3-Methyl-4-(methylsulfonyl)benzonitrile. Low conversion rates can be a significant impediment to research and development timelines. This document provides a structured, question-and-answer-based approach to troubleshoot and resolve common issues encountered during the synthesis of this and structurally related molecules. The advice herein is grounded in established principles of organic chemistry and has been curated to provide actionable solutions.

I. Understanding the Synthesis: Potential Routes and Key Challenges

The synthesis of 3-Methyl-4-(methylsulfonyl)benzonitrile can be approached through several synthetic routes. The most plausible pathways involve either the late-stage introduction of the nitrile group or the formation of the sulfone from a corresponding thioether. Understanding the chosen synthetic route is the first step in diagnosing low conversion rates.

A common and logical synthetic approach is a multi-step process, which is illustrated below. This guide will focus on troubleshooting issues that may arise during these key transformations.

Synthetic_Pathway cluster_0 Route 1: Late-stage Nitrile Introduction cluster_1 Route 2: Thioether Precursor cluster_2 Alternative Starting Materials A 3-Methyl-4-aminotoluene D Diazonium Salt A->D Diazotization (NaNO2, HCl) B 3-Methyl-4-aminoanisole C 3-Methyl-4-(methylthio)aniline B->C Thiolation E 3-Methyl-4-(methylthio)benzonitrile C->E Sandmeyer Reaction (from corresponding diazonium salt) D->E Sandmeyer Reaction (CuCN) F 3-Methyl-4-(methylsulfonyl)benzonitrile (Target) E->F Oxidation (e.g., m-CPBA, Oxone)

Caption: Plausible synthetic routes to 3-Methyl-4-(methylsulfonyl)benzonitrile.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems that can lead to low conversion rates. Each question is followed by potential causes and actionable solutions.

A. Issues Related to the Sandmeyer Reaction (Diazonium Salt to Nitrile)

The Sandmeyer reaction is a powerful method for introducing a nitrile group onto an aromatic ring, but it is sensitive to reaction conditions.[1][2][3][4][5]

Question 1: My Sandmeyer reaction is giving a low yield of the desired nitrile. What could be the problem?

Answer: Low yields in the Sandmeyer reaction can often be attributed to several factors, primarily related to the stability of the diazonium salt intermediate and the efficacy of the copper(I) cyanide.

Potential Cause Explanation Suggested Solution
Decomposition of the Diazonium Salt Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. This leads to the formation of undesired byproducts, such as phenols, from reaction with water.Maintain a low temperature (0-5 °C) during the diazotization and the Sandmeyer reaction. Use the diazonium salt immediately after its formation.
Inactive Copper(I) Cyanide The copper(I) catalyst can be oxidized to copper(II) if exposed to air for extended periods, rendering it less effective. Impurities in the CuCN can also inhibit the reaction.Use freshly prepared or high-quality commercial CuCN. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the catalyst.
Suboptimal pH The pH of the reaction mixture is crucial for both the stability of the diazonium salt and the activity of the catalyst.Ensure the solution is sufficiently acidic during diazotization to prevent premature decomposition and unwanted side reactions of the diazonium salt.
Side Reactions The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, such as dimerization to form biphenyl derivatives, or reaction with the solvent.Use a solvent that is less likely to react with the aryl radical. Ensure a sufficient concentration of the cyanide source to favor the desired reaction.

Experimental Protocol: Standard Sandmeyer Reaction

  • Diazotization: Dissolve the starting aniline (e.g., 3-methyl-4-(methylsulfonyl)aniline) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 15-30 minutes.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN mixture.

  • Reaction: Allow the reaction to warm to room temperature or gently heat as required, monitoring the evolution of nitrogen gas. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture, typically by adding a base to neutralize the acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]

B. Issues Related to the Oxidation of Thioether to Sulfone

The oxidation of the methylthio- group to the methylsulfonyl- group is a critical step. While generally high-yielding, this reaction can present challenges.[7][8][9][10]

Question 2: The oxidation of my 3-methyl-4-(methylthio)benzonitrile is incomplete, or I am observing over-oxidation. How can I improve this step?

Answer: Incomplete oxidation or the formation of byproducts during the conversion of the thioether to the sulfone is typically related to the choice of oxidant, stoichiometry, and reaction temperature.

Potential Cause Explanation Suggested Solution
Insufficient Oxidant If less than two equivalents of the oxidizing agent are used, the reaction may stop at the sulfoxide intermediate.Use at least two equivalents of the oxidizing agent (e.g., m-CPBA, Oxone) to ensure complete conversion to the sulfone. Monitor the reaction by TLC to confirm the disappearance of the starting material and the sulfoxide intermediate.
Over-oxidation or Side Reactions Stronger oxidizing agents or harsh reaction conditions can lead to oxidation of other functional groups on the aromatic ring or even degradation of the molecule.Use a milder oxidizing agent or perform the reaction at a lower temperature. Common oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone).
Poor Solubility If the starting material is not fully dissolved in the reaction solvent, the reaction may be slow or incomplete.Choose a solvent in which both the starting material and the oxidizing agent are soluble. Common solvents for this oxidation include dichloromethane (DCM), methanol, or acetic acid.

Experimental Protocol: Oxidation of a Thioether to a Sulfone

  • Dissolution: Dissolve the starting thioether (3-methyl-4-(methylthio)benzonitrile) in a suitable solvent (e.g., DCM) and cool the solution in an ice bath.

  • Addition of Oxidant: Add the oxidizing agent (e.g., m-CPBA, in portions, or a solution of Oxone in water) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at a low temperature and then gradually warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., a solution of sodium thiosulfate) to destroy any excess oxidant. Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.

  • Purification: Separate the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. The crude sulfone can be purified by recrystallization or column chromatography.

Troubleshooting_Workflow Start Low Conversion Rate Check_SM Check Starting Material Purity Start->Check_SM Impure_SM Purify Starting Material Check_SM->Impure_SM Impure Check_Reagents Verify Reagent Quality Check_SM->Check_Reagents Purity OK Impure_SM->Check_SM Bad_Reagents Use Fresh/High-Quality Reagents Check_Reagents->Bad_Reagents Degraded/Impure Check_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Check_Reagents->Check_Conditions Reagents OK Bad_Reagents->Check_Reagents Check_Side_Reactions Analyze for Side Products (TLC, LC-MS, NMR) Check_Conditions->Check_Side_Reactions No Improvement Success Improved Conversion Check_Conditions->Success Improved Optimize Systematic Optimization (e.g., DoE) Identify_Byproducts Identify Byproducts and Adjust Conditions to Minimize Check_Side_Reactions->Identify_Byproducts Side Products Detected Check_Side_Reactions->Success No Side Products Identify_Byproducts->Check_Conditions

Sources

Technical Support Center: Recrystallization of 3-Methyl-4-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Methyl-4-(methylsulfonyl)benzonitrile. This document provides field-proven insights, detailed protocols, and troubleshooting advice designed for chemistry professionals. Our goal is to move beyond simple instructions and explain the causality behind our experimental recommendations, ensuring you can adapt and overcome challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it a preferred method for purifying solids like 3-Methyl-4-(methylsulfonyl)benzonitrile?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution.[3] As this solution cools slowly, the solubility of the desired compound decreases, forcing it to form highly organized, pure crystals.[4] Impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the solvent (mother liquor).[5]

This method is preferred for its efficiency in achieving high purity, often surpassing what can be attained by column chromatography, especially for crystalline solids.[6] The formation of a crystal lattice is a highly selective process; only molecules of the same compound fit neatly, effectively excluding foreign molecules.[5]

Q2: What are the critical properties of a good recrystallization solvent for this specific compound?

The ideal solvent for 3-Methyl-4-(methylsulfonyl)benzonitrile must satisfy several key criteria:

  • High Solubility at High Temperatures: The solvent must completely dissolve the compound when hot or boiling.[2]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals upon cooling.[2]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving). The boiling point should also not be excessively high, to allow for easy removal from the purified crystals.

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize).[3]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[7]

Q3: Based on the structure of 3-Methyl-4-(methylsulfonyl)benzonitrile, what solvents are promising candidates?

3-Methyl-4-(methylsulfonyl)benzonitrile possesses both polar (methylsulfonyl, nitrile) and non-polar (aromatic ring, methyl group) features. This suggests that solvents of intermediate polarity are excellent starting points. A "like dissolves like" approach is a useful guideline.[8]

Table 1: Candidate Solvents for 3-Methyl-4-(methylsulfonyl)benzonitrile

SolventBoiling Point (°C)Polarity (Relative)Rationale & Comments
Ethanol (95%) ~78HighThe hydroxyl group can interact with the sulfonyl group. A related compound, 3-methyl-4-nitrobenzonitrile, is successfully recrystallized from ethanol.[9] Often a first-choice solvent for polar organic molecules.
Isopropanol 82Medium-HighSimilar to ethanol but slightly less polar. A good alternative if solubility in ethanol is too high at room temperature.
Ethyl Acetate 77MediumAn ester that can solubilize a wide range of compounds. Often used in a solvent pair with a non-polar solvent like heptane or hexane.[10]
Toluene 111LowThe aromatic nature of toluene can effectively solvate the benzene ring of the target molecule at elevated temperatures.[11] Often a good choice for aromatic compounds.
Acetone 56HighA strong, polar aprotic solvent. Its low boiling point can be a disadvantage, as the solution can cool too rapidly.[8]
Ethanol/Water VariableHigh (tunable)A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution turns cloudy (the cloud point), indicating saturation.[8]
Toluene/Heptane VariableLow (tunable)A common non-polar/polar aprotic pair. The compound is dissolved in hot toluene, and heptane is added as the "anti-solvent" to induce crystallization upon cooling.[10]

Experimental Protocols & Workflows

Protocol 1: Small-Scale Solvent Screening

The first step is to empirically determine the best solvent using small quantities of your crude material.

Methodology:

  • Place approximately 20-30 mg of crude 3-Methyl-4-(methylsulfonyl)benzonitrile into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) drop-by-drop at room temperature, vortexing after each addition. Note the solubility. If the solid dissolves readily, the solvent is unsuitable as a single-solvent system.[7]

  • If the solid is insoluble at room temperature, heat the test tube in a sand bath or heating block until the solvent boils. Continue to add the hot solvent dropwise until the solid just dissolves.[2]

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the tube in an ice-water bath for 10-15 minutes to maximize crystal yield.[5]

  • Evaluate the result: The ideal solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.

Workflow for Single-Solvent Recrystallization

The following diagram outlines the standard procedure for recrystallization once a suitable solvent has been identified.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B if solid impurities present C 3. Slow Cooling Allow solution to reach RT undisturbed A->C if no solid impurities B->C D 4. Induce Crystallization (If needed) Scratch flask or add seed crystal C->D E 5. Ice Bath Cooling Maximize crystal yield D->E F 6. Vacuum Filtration Isolate pure crystals E->F G 7. Cold Solvent Wash Rinse away mother liquor F->G H 8. Drying Remove residual solvent G->H I Pure Crystalline Product H->I

Caption: Standard workflow for a single-solvent recrystallization process.

Troubleshooting Guide

Q4: My compound will not dissolve, even in the boiling solvent. What should I do?

Cause: You may have chosen a solvent in which your compound is simply not soluble enough, or you have a large amount of insoluble impurity. Solution:

  • Add More Solvent: Ensure you are adding enough solvent. However, avoid adding an excessive amount, as this will reduce your final yield.[12]

  • Try a Different Solvent: Your initial screening may have been misleading. Try a more polar or less polar solvent based on your initial choice.

  • Consider Hot Filtration: If a portion of the material will not dissolve, it may be an insoluble impurity. In this case, add a slight excess of solvent to ensure all your desired compound is dissolved, then perform a hot gravity filtration to remove the insoluble material before cooling.[5]

Q5: No crystals have formed after the solution has cooled to room temperature. What is the next step?

Cause: The solution is likely not saturated. This is one of the most common issues and usually means too much solvent was added.[4] Solutions (in order of preference):

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can provide a nucleation site for crystal growth.[5]

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be careful not to evaporate too much. Allow the concentrated solution to cool again.[5]

  • Cool Further: Place the solution in an ice-water bath. Lower temperatures decrease solubility and may promote crystallization.[12]

Q6: My compound has "oiled out" instead of forming crystals. How can I fix this?

Cause: Oiling out occurs when the saturated solution is cooled below the melting point of the compound before crystallization begins. The compound melts and forms an oily liquid layer instead of a crystalline solid. This is common if the boiling point of the solvent is too high or if the solution cools too quickly.[8] Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.

  • Lower the Cooling Temperature More Slowly: Ensure the flask is not being "shock cooled."[4] Let it cool on a benchtop, perhaps insulated with a paper towel, before moving to an ice bath.

  • Change Solvents: Select a solvent with a lower boiling point or use a mixed-solvent system to adjust the solution's properties.

Troubleshooting Decision Flowchart

Caption: A decision-making flowchart for common recrystallization problems.

References

  • ChemBK. (2024, April 11). 3-METHOXY-4-METHYLBENZONITRILE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. 4-(Methylsulfonyl)benzonitrile. Retrieved from [Link]

  • Chemical Register. benzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7). Retrieved from [Link]

  • Ottokemi. 3-Methyl benzonitrile, 99% 620-22-4 India. Retrieved from [Link]

  • University of Calgary. Recrystallization - Single Solvent. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 3-methyl- (CAS 620-22-4). Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Retrieved from [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Occidental College. Recrystallization-1.pdf. Retrieved from [Link]

  • Michigan State University. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Technical Support Center: Purification & Workup of 3-Methyl-4-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22821-77-8 | Application: Lapatinib Intermediate / SNAr Electrophile[1][2]

Executive Summary

Welcome to the technical support center for 3-Methyl-4-(methylsulfonyl)benzonitrile . This guide addresses the critical challenges in working with this molecule: specifically, the removal of sulfur-based impurities (sulfoxides, sulfides, and sulfinates) that plague both its synthesis and its application in nucleophilic aromatic substitution (SNAr) reactions.

As a Senior Application Scientist, I have structured this guide to bypass generic advice and target the specific solubility and reactivity profiles of the aryl methyl sulfone moiety.

Module 1: Troubleshooting Synthesis Impurities

Context: You are synthesizing the target sulfone via oxidation of 3-methyl-4-(methylthio)benzonitrile and struggling with "sulfone-related" byproducts.

Q1: My HPLC shows a persistent peak at RRT ~0.90 relative to the product. Is this a sulfone isomer?

Diagnosis: It is most likely the sulfoxide intermediate (3-methyl-4-(methylsulfinyl)benzonitrile), not a sulfone isomer.[1][2] The Science: The oxidation of the sulfide proceeds in two steps: Sulfide → Sulfoxide (fast) → Sulfone (slow).[1] The second step is sterically hindered by the ortho-methyl group and electronically deactivated by the para-nitrile group. "Sulfone byproducts" reported by users are frequently just incomplete oxidation products.[2]

Corrective Protocol (The "Polishing" Oxidation): If the sulfoxide content is >2%, recrystallization alone is inefficient due to the formation of solid solutions.

  • Reslurry: Suspend the crude solid in Acetic Acid (3 vol).

  • Re-oxidize: Add 0.2 eq of 30%

    
     and catalytic Sodium Tungstate (
    
    
    
    ).
  • Heat: Stir at 60°C for 2 hours.

  • Quench: Pour into water (10 vol) and filter. The sulfoxide will be quantitatively converted to the target sulfone.

Q2: How do I remove the "over-oxidized" byproduct (Benzoic Acid derivative)?

Diagnosis: You have oxidized the benzylic methyl group, forming 4-cyano-2-methylbenzenesulfonic acid or 2-methyl-4-(methylsulfonyl)benzoic acid .[1][2] The Science: Strong oxidants (like


 or excess Oxone) can attack the benzylic position, especially under reflux.[1]
Corrective Protocol (pH Swing): 
  • Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Wash: Extract with 5% aqueous

    
     (Sodium Bicarbonate).
    
    • Mechanism:[3][4][5][6] The acidic byproduct is deprotonated and moves to the aqueous layer. The neutral sulfone target remains in the organic layer.

  • Dry & Concentrate: Dry the organic phase over

    
     and evaporate.
    
Module 2: Purification & Recrystallization Guide

Context: You need to separate the target sulfone from regioisomers or trace impurities.

Solubility Profile & Solvent Selection

Sulfones are highly polar but lipophilic enough to resist water solubility.[1][2] Use this table to design your workup:

Solvent SystemSolubility of Sulfone TargetImpurity BehaviorApplication
Water Insoluble (<0.1 mg/mL)Salts/Acids dissolveWash / Precipitation
Isopropanol (IPA) Low at RT / High at RefluxSulfoxides stay in solutionPrimary Recrystallization
Ethanol/Water (9:1) Moderate at RefluxPolar impurities stay in mother liquorFinal Polish
Dichloromethane Very HighEverything dissolvesTransport only
Q3: What is the "Gold Standard" recrystallization method for this CAS?

Protocol:

  • Reflux: Dissolve crude solid in Isopropanol (IPA) at reflux (approx. 8-10 mL per gram).

  • Hot Filtration: If insoluble particles remain (salts), filter while hot.[2]

  • Cooling: Allow to cool slowly to Room Temperature (RT) with stirring.

  • Anti-solvent (Optional): If yield is low, add n-Heptane dropwise until turbidity persists.[1][2]

  • Filtration: Filter the white crystalline solid. Wash with cold IPA/Heptane (1:1).

Module 3: Removing Sulfone Byproducts from SNAr Reactions

Context: You used 3-Methyl-4-(methylsulfonyl)benzonitrile as an electrophile. The sulfonyl group was the leaving group. You now need to remove the liberated sulfur species from your new product.

Q4: I displaced the sulfonyl group. How do I remove the methanesulfinate byproduct?

The Science: In SNAr, the leaving group is the methanesulfinate anion (


).[1] Upon workup, this can oxidize to methanesulfonate (

) or disproportionate.[2] Protocol:
  • Oxidative Workup (Recommended):

    • Treat the reaction mixture with dilute aqueous bleach (

      
      ) or 
      
      
      
      during the quench.[1]
    • Why? This converts the unstable sulfinate into the highly water-soluble methanesulfonate (

      
      ).[2]
      
  • Aqueous Partition:

    • Extract your product into EtOAc or DCM.[2]

    • Wash with water.[2] The methanesulfonate is quantitatively removed in the aqueous phase.

Visualizing the Impurity Landscape

The following diagram illustrates the origin of the primary impurities and the logic for their removal.

G Sulfide Sulfide Precursor (Starting Material) Sulfoxide Sulfoxide Impurity (Incomplete Oxidation) Sulfide->Sulfoxide Fast Oxidant Oxidant (H2O2 / mCPBA) Target Target Sulfone (CAS 22821-77-8) Sulfoxide->Target Slow (Steric Hindrance) Sulfoxide->Target Remedy: Reslurry + Cat. Tungstate OverOx Benzoic Acid Deriv. (Over-Oxidation) Target->OverOx Excess Heat/Oxidant LeavingGroup Methanesulfinate (SNAr Byproduct) Target->LeavingGroup Reaction with Nucleophile Aqueous Waste Aqueous Waste OverOx->Aqueous Waste Remedy: NaHCO3 Wash LeavingGroup->Aqueous Waste Remedy: Oxidation to Sulfonate

Caption: Reaction pathways showing the origin of sulfoxide (incomplete), acid (over-oxidation), and sulfinate (displacement) byproducts, with mapped remediation strategies.

References & Authoritative Grounding
  • Synthesis & Oxidation Pathways:

    • Methodology: Oxidation of sulfides to sulfones using

      
       and Tungstate catalysts is the industry standard for minimizing sulfoxide impurities.
      
    • Source: Voutyritsa, E. et al.[5][7] "The use of urea-hydrogen peroxide...[1] oxidation of substituted sulfides to their corresponding sulfones."[7] Synthesis, 2017.[7]

  • Solubility & Purification:

    • Data: Solubility of sulfonyl benzaldehyde derivatives in binary solvent mixtures (Acetonitrile/Alcohols) demonstrates the efficiency of alcohol-based recrystallization.[1][2]

    • Source: Li, W. et al. "4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures."[1][2][8] Journal of Chemical & Engineering Data, 2017. [1][2]

  • Impurity Characterization (Lapatinib Context):

    • Context: Identification of sulfone analogs and oxidation byproducts in the synthesis of similar pharmacophores.

    • Source: "Method of eliminating sulfone analog in the synthesis of pyridine-benzimidazole sulfoxides."[1][9] Google Patents (WO2003062223A1).[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 22821-77-8 before handling.

Sources

Technical Support Center: Thermal Stability of 3-Methyl-4-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Methyl-4-(methylsulfonyl)benzonitrile. This resource is designed to provide you with comprehensive guidance on the thermal stability issues that can arise during the scale-up of processes involving this compound. As Senior Application Scientists, we understand the critical importance of process safety and the need for a deep, mechanistic understanding of your chemical systems. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Understanding the Thermal Hazards

This section focuses on the fundamental thermal properties of 3-Methyl-4-(methylsulfonyl)benzonitrile and the potential for thermal runaway reactions.

Q1: What are the primary thermal stability concerns with 3-Methyl-4-(methylsulfonyl)benzonitrile?

While specific decomposition data for 3-Methyl-4-(methylsulfonyl)benzonitrile is not extensively published, the presence of the sulfonyl and nitrile functional groups suggests that a thorough thermal hazard assessment is crucial. Aromatic sulfonyl compounds can be prone to exothermic decomposition, and the nitrile group can also contribute to energetic events. The primary concern during scale-up is the potential for a thermal runaway reaction, where the heat generated by the process exceeds the rate of heat removal.[1][2] This can lead to a rapid increase in temperature and pressure, potentially resulting in a loss of containment, fire, or explosion.[1][3]

Q2: How does the risk of a thermal runaway change during scale-up?

The transition from laboratory-scale to pilot-plant or manufacturing-scale operations significantly increases the risk of a thermal runaway.[1][4] This is due to a fundamental change in the surface-area-to-volume ratio.[1]

  • Heat Generation: The total heat produced by an exothermic reaction is proportional to the volume of the reactants.

  • Heat Removal: The ability to cool a reactor is proportional to the available heat transfer surface area.

As the scale of a reaction increases, the volume increases cubically while the surface area increases squarely. This disparity means that heat removal becomes less efficient at larger scales, making it more difficult to control the temperature of an exothermic process.[1]

Q3: What are the potential triggers for a thermal runaway reaction involving this compound?

Several factors can initiate a thermal runaway reaction:

  • Loss of Cooling: This is a common cause, resulting from equipment malfunction or operator error.

  • Incorrect Reagent Charging: Adding a reactant too quickly or in the wrong order can lead to a rapid, uncontrolled release of heat.

  • Accumulation of Unreacted Material: If a reaction fails to initiate at the desired temperature, a dangerous accumulation of starting materials can occur. A subsequent, uncontrolled initiation can lead to a violent reaction.

  • Impurities: The presence of catalytic impurities can lower the decomposition temperature or increase the reaction rate, leading to unexpected exotherms.

  • Localized Hotspots: Poor mixing in a large reactor can create localized areas of high temperature, which can initiate a runaway.[5]

Section 2: Analytical Approaches to Thermal Hazard Assessment

A proactive approach to process safety involves a thorough analytical characterization of the thermal properties of your reaction mixture. The following are key techniques for this assessment.

Q4: What analytical techniques are essential for evaluating the thermal stability of my process?

A combination of analytical methods is recommended to build a comprehensive safety profile. The two most critical techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine the onset temperature of exothermic or endothermic events, such as melting, crystallization, and decomposition.[6][7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6][7] This technique is useful for identifying the temperature at which decomposition begins and for quantifying mass loss due to the release of volatile byproducts.[6][8]

Q5: How do I interpret the data from DSC and TGA experiments?

The interpretation of DSC and TGA data is crucial for understanding the thermal risks of your process.

Data Presentation: Interpreting Thermal Analysis Data
ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Primary Measurement Heat flow into or out of a sampleChange in mass of a sample
Key Information Onset temperature of exotherms/endotherms, melting point, glass transitionOnset of mass loss, decomposition temperature, presence of volatiles
Interpretation A sharp exothermic peak indicates a rapid release of energy, a potential sign of a runaway reaction. The onset temperature of this peak is a critical safety parameter.A significant mass loss at a specific temperature indicates decomposition. The temperature at which this begins is a key indicator of thermal instability.
Q6: Can you provide a standard protocol for performing DSC and TGA analysis?

While the exact parameters will depend on your specific instrumentation and sample, the following provides a general methodology.

Experimental Protocols:

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature of any exothermic decomposition of 3-Methyl-4-(methylsulfonyl)benzonitrile.

Instrumentation: A standard Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of 3-Methyl-4-(methylsulfonyl)benzonitrile into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of a sealed pan is critical to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Heating Program: Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C). Heat the sample at a constant rate, typically 10 °C/min, to a final temperature that is expected to be above the decomposition temperature (e.g., 350 °C).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events.

Thermogravimetric Analysis (TGA) Protocol [7]

Objective: To determine the temperature at which 3-Methyl-4-(methylsulfonyl)benzonitrile begins to decompose and lose mass.[7]

Instrumentation: A standard Thermogravimetric Analyzer.[7]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.[7]

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate, typically 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of mass loss.

Section 3: Troubleshooting and Mitigation Strategies for Scale-Up

This section provides practical advice for troubleshooting and mitigating thermal stability issues during the scale-up process.

Q7: My small-scale reaction is well-behaved. What are the warning signs of a potential thermal runaway during scale-up?

Even if a reaction appears safe on a small scale, it is essential to be vigilant during scale-up.[4] Key warning signs include:

  • A significant difference between the internal reaction temperature and the jacket temperature: This indicates that the reaction is generating heat faster than the cooling system can remove it.

  • A rapid, unexpected increase in the internal temperature: This is a clear sign that the reaction is accelerating and may be approaching a runaway condition.

  • An increase in the pressure of the reactor: This can be caused by the boiling of the solvent or the generation of gaseous decomposition products.

  • Changes in the physical appearance of the reaction mixture: This could include color changes, foaming, or the evolution of fumes.

Q8: What are the key process parameters to control to ensure thermal stability during scale-up?

Careful control of several process parameters is essential for maintaining thermal stability.

Mandatory Visualization: Key Parameters for Thermal Control

G cluster_0 Process Control for Thermal Stability A Temperature Control B Addition Rate A->B Affects Reaction Rate C Mixing A->C Impacts Heat Transfer D Concentration B->D Determines Reactant Accumulation C->D Ensures Homogeneity

Caption: Interplay of critical process parameters for thermal safety.

Q9: What engineering controls should be in place for a scaled-up reaction with potential thermal hazards?

Robust engineering controls are your primary defense against a thermal runaway.

  • Adequate Cooling Capacity: The reactor's cooling system must be designed to handle the maximum heat output of the reaction.

  • Emergency Cooling System: A secondary, independent cooling system should be available in case of failure of the primary system.

  • Pressure Relief System: A properly sized rupture disc or relief valve is essential to safely vent the reactor in the event of an over-pressurization.

  • Quench System: A system for rapidly adding a quenching agent to stop the reaction is a critical safety feature.

  • High-Integrity Alarms and Interlocks: Automated systems that can alert operators to deviations from safe operating conditions and, if necessary, automatically initiate corrective actions are vital.

Q10: What is a "self-validating system" in the context of a chemical protocol?

A self-validating protocol is designed with inherent checks and balances to ensure that the process is proceeding as expected and within safe limits. For example, in a semi-batch process where one reagent is added over time, monitoring the heat output in real-time can validate that the reaction is consuming the reagent as it is added. If the heat output decreases or stops while the addition continues, it indicates a dangerous accumulation of unreacted material. This real-time monitoring allows for immediate corrective action, such as stopping the feed, before a hazardous situation develops.

Q11: How should I approach the scale-up process itself to minimize risks?

A staged and methodical approach to scale-up is recommended.

Mandatory Visualization: Staged Scale-Up Workflow

G A Lab Scale (<100 mL) B Kilo Lab (1-10 L) A->B Initial Scale-Up E Hazard Analysis (HAZOP, FMEA) A->E C Pilot Plant (50-200 L) B->C Process Optimization B->E D Manufacturing (>1000 L) C->D Full-Scale Production C->E

Caption: A systematic approach to scaling up chemical processes.

It is recommended to increase the scale by no more than a factor of five to ten at each stage.[4] After each scale-up, a thorough review of the process data and safety performance should be conducted before proceeding to the next level.

References

  • Cammenga, H. K., & Epple, M. (1995). Instrumentelle und methodische Fortschritte der thermischen Analyse. Angewandte Chemie, 107(11), 1284-1307. [Link]

  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. [Link]

  • French Ministry for Sustainable Development. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • ResearchGate. (n.d.). DSC and TGA thermograms of the materials. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reactive Hazards in Scaling Up: Case Study and Exercise. [Link]

  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. [Link]

  • Health and Safety Executive. (2023, April 25). Chemical reaction hazards and the risk of thermal runaway. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • PubChem. (n.d.). 4-(Methylsulfonyl)benzonitrile. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 3-methyl- (CAS 620-22-4). [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 3-methyl-. [Link]

  • ResearchGate. (n.d.). Planning protection measures against runaway reactions using criticality classes. [Link]

  • Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Wikipedia. (n.d.). Benzonitrile. [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]

  • Journal of Power Sources. (2002). Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. [Link]

  • Royal Society of Chemistry. (n.d.). Scale-up of microdroplet reactions by heated ultrasonic nebulization. [Link]

  • COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methyl-4-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Mass spectrometry stands as a principal technique in this endeavor, providing not only molecular weight information but also a veritable fingerprint through fragmentation patterns. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-Methyl-4-(methylsulfonyl)benzonitrile, a compound of interest in medicinal chemistry and materials science.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage first principles of mass spectrometry and draw objective comparisons with the known fragmentation patterns of structurally related analogs: 4-(Methylsulfonyl)benzonitrile and 3-Methylbenzonitrile . Through this comparative approach, we can build a robust hypothesis of the fragmentation behavior of our target compound, providing a valuable resource for its future identification and characterization.

Predicted Fragmentation Pathways of 3-Methyl-4-(methylsulfonyl)benzonitrile

The structure of 3-Methyl-4-(methylsulfonyl)benzonitrile presents several key functional groups that will dictate its fragmentation under electron ionization: an aromatic ring, a nitrile group, a methyl group, and a methylsulfonyl group. The molecular ion (M+) is predicted to be reasonably abundant due to the stability conferred by the aromatic ring.[1] The fragmentation will likely proceed through several competing pathways initiated by the radical cation formed upon electron impact.

A logical representation of the primary predicted fragmentation pathways is illustrated below:

fragmentation_pathways cluster_path1 Sulfonyl Group Fragmentation cluster_path2 Benzylic Cleavage & Ring Expansion cluster_path3 Nitrile Group Fragmentation cluster_path4 Sulfone Rearrangement M M+• 3-Methyl-4-(methylsulfonyl)benzonitrile m/z 195 loss_CH3 [M - CH3]+ m/z 180 M->loss_CH3 - •CH3 loss_SO2 [M - CH3 - SO2]+ m/z 116 M->loss_SO2 - SO2 (rearrangement) loss_H [M - H]+ m/z 194 M->loss_H - •H loss_HCN [M - HCN]+• m/z 168 M->loss_HCN - HCN loss_CH3->loss_SO2 - SO2 tropylium Tropylium-like ion m/z 194 loss_H->tropylium Rearrangement rearranged_ion [M - SO2]+• m/z 131

Caption: Predicted major fragmentation pathways for 3-Methyl-4-(methylsulfonyl)benzonitrile.

The primary fragmentation pathways are hypothesized as follows:

  • Alpha-cleavage at the sulfonyl group: The bond between the sulfur atom and the methyl group is a likely site of initial cleavage, leading to the loss of a methyl radical (•CH3) to form a stable sulfinoyl cation at m/z 180. This is a common fragmentation pathway for methyl sulfones. Subsequent loss of sulfur dioxide (SO2), a stable neutral molecule, from this ion would yield a fragment at m/z 116.

  • Loss of the entire methylsulfonyl group: Cleavage of the aryl-sulfur bond can lead to the loss of the •SO2CH3 radical, resulting in a fragment at m/z 116.

  • Benzylic-type cleavage: The methyl group attached to the aromatic ring can undergo cleavage of a hydrogen atom to form a stabilized benzylic-type cation. This would result in a significant [M-1]+ peak at m/z 194. Aromatic hydrocarbons are known to undergo such fragmentation.[1]

  • Nitrile fragmentation: The loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion is a characteristic fragmentation of benzonitriles, which would produce a fragment at m/z 168.[2]

  • Rearrangement and SO2 loss: A rearrangement process involving the migration of a group followed by the elimination of sulfur dioxide (SO2) is a known fragmentation pathway for aromatic sulfonamides.[3][4] A similar rearrangement in our target molecule could lead to the loss of SO2 from the molecular ion, resulting in a fragment at m/z 131.

Comparative Analysis with Structural Analogs

To substantiate these predictions, we will now compare them with the experimental mass spectra of two closely related compounds: 4-(Methylsulfonyl)benzonitrile and 3-Methylbenzonitrile.

4-(Methylsulfonyl)benzonitrile: The Impact of the Methyl Group Position

The mass spectrum of 4-(Methylsulfonyl)benzonitrile, which lacks the methyl group at the 3-position, provides a direct insight into the fragmentation of the core 4-(methylsulfonyl)benzonitrile structure. The experimental data for this compound shows key fragments that can be compared to our predictions.

3-Methylbenzonitrile: The Influence of the Methylsulfonyl Group

Conversely, the mass spectrum of 3-Methylbenzonitrile allows us to isolate the fragmentation behavior of the 3-methylbenzonitrile moiety without the influence of the methylsulfonyl group. The NIST WebBook provides a reference spectrum for this compound.[5]

Predicted/Observed m/zPredicted Fragment Ion from 3-Methyl-4-(methylsulfonyl)benzonitrileCorresponding Fragment in 4-(Methylsulfonyl)benzonitrile (Experimental)Corresponding Fragment in 3-Methylbenzonitrile (Experimental)
195 [M]+• N/AN/A
180 [M - CH3]+ [M - CH3]+ (m/z 166)N/A
116 [M - •SO2CH3]+ or [M - CH3 - SO2]+ [M - SO2CH3]+ (m/z 102)[M - H]+ (m/z 116) or [M - CH3]+ (m/z 102)
194 [M - H]+ [M - H]+ (m/z 180)[M - H]+ (m/z 116)
168 [M - HCN]+• [M - HCN]+• (m/z 154)[M - HCN]+• (m/z 90)
131 [M - SO2]+• [M - SO2]+• (m/z 117)N/A

Data for 4-(Methylsulfonyl)benzonitrile sourced from PubChem CID 519981.[6] Data for 3-Methylbenzonitrile sourced from NIST.[5]

From this comparison, we can infer that the fragmentation of 3-Methyl-4-(methylsulfonyl)benzonitrile will likely exhibit a combination of the pathways observed for its analogs. The presence of both the methyl and methylsulfonyl groups will likely lead to a more complex spectrum with competing fragmentation routes.

Alternative Analytical Techniques

While EI-GC-MS is a powerful tool for the analysis of volatile compounds, a multi-faceted analytical approach is often necessary for comprehensive characterization.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the molecular ion and its fragments, HRMS is indispensable. This would allow, for example, to differentiate between isobaric fragments. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful technique for the selective detection of specific compounds in complex matrices.[7]

  • Tandem Mass Spectrometry (MS/MS): To definitively establish the fragmentation pathways, MS/MS experiments are crucial. By selecting a specific precursor ion and inducing its fragmentation, one can confirm the proposed parent-daughter ion relationships.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile analogs or for the analysis of complex mixtures where chromatographic separation is challenging, LC-MS with ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be the method of choice.

Experimental Protocol: GC-MS Analysis of 3-Methyl-4-(methylsulfonyl)benzonitrile

The following protocol outlines a standard approach for the analysis of 3-Methyl-4-(methylsulfonyl)benzonitrile using gas chromatography-mass spectrometry with electron ionization.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 3-Methyl-4-(methylsulfonyl)benzonitrile and dissolve it in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or mid-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injection: 1 µL of the working solution using a splitless or split (e.g., 20:1) injection mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

Data Analysis
  • Total Ion Chromatogram (TIC) Review: Identify the chromatographic peak corresponding to 3-Methyl-4-(methylsulfonyl)benzonitrile.

  • Mass Spectrum Extraction: Obtain the mass spectrum for the identified peak by averaging across the peak width and subtracting the background.

  • Fragment Identification: Identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways and the spectra of the analog compounds.

  • Library Search: Perform a search against a commercial mass spectral library (e.g., NIST, Wiley) to identify any co-eluting impurities and to see if a spectrum for the target compound has been added.

The logical flow of this experimental protocol is depicted in the following diagram:

experimental_workflow start Start: Sample Weighing dissolution Dissolution in Solvent (e.g., Ethyl Acetate) start->dissolution dilution Serial Dilution to Working Concentration dissolution->dilution injection GC-MS Injection dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection analysis Data Analysis: TIC, Spectrum Extraction, Library Search detection->analysis report Final Report analysis->report

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 3-Methyl-4-(methylsulfonyl)benzonitrile. By grounding our predictions in the fundamental principles of mass spectrometry and making direct, evidence-based comparisons with structurally similar compounds, we have constructed a detailed hypothesis of its fragmentation behavior. The provided experimental protocol offers a robust starting point for researchers seeking to characterize this molecule. As with any analytical endeavor, the combination of predictive analysis and empirical data acquisition will ultimately lead to the most definitive structural confirmation.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Benzonitrile, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]5]

  • PubChem. (n.d.). 4-(Methylsulfonyl)benzonitrile. Retrieved from [Link]6]

  • Wikipedia. (2023). Mass spectral interpretation. Retrieved from [Link]2]

  • Deng, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 432-441.[3]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]1]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]4]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile, 4-(methylsulfonyl)-. Retrieved from [Link]

  • PubChemLite. (2026). 4-(methylsulfonyl)benzonitrile (C8H7NO2S). Retrieved from [Link]

  • López García, C., Becchi, M., Grenier-Loustalot, M. F., Païsse, O., & Szymanski, R. (2002). Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. Analytical chemistry, 74(15), 3849–3857.[7]

  • Wang, L., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • MDPI. (2026). Green Microextraction Techniques for the Determination of Cosmetic Ingredients and Contaminants. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

  • MDPI. (2025). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzonitrile, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Retrieved from [Link]

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A Comparative Guide to the Crystal Structure Determination of 3-Methyl-4-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Methyl-4-(methylsulfonyl)benzonitrile is a small organic molecule featuring a benzonitrile core, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its precise three-dimensional atomic arrangement, or crystal structure, dictates its solid-state properties, including solubility, stability, and bioavailability—critical parameters in drug development. As of this guide's publication, the crystal structure for this specific compound has not been deposited in public databases. This document, therefore, serves as a comprehensive, in-depth guide for researchers on the methodologies available to determine its structure.

This guide will compare three primary approaches for elucidating the crystal structure of a novel compound like 3-Methyl-4-(methylsulfonyl)benzonitrile: the definitive single-crystal X-ray diffraction (SC-XRD), the powerful powder X-ray diffraction (PXRD) coupled with Rietveld refinement, and the increasingly influential in silico method of computational crystal structure prediction (CSP). We will explore the theoretical underpinnings, practical workflows, and expected outcomes of each technique, providing the necessary context for researchers to select the most appropriate strategy for their objectives.

Method 1: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal gold standard for determining the atomic structure of a crystalline material.[3][4][5] It provides unambiguous, high-resolution data on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[6] The core principle relies on the diffraction of a monochromatic X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern of discrete spots is used to reconstruct a three-dimensional model of the electron density, and thus the atomic positions within the crystal.[4][6]

Causality Behind Experimental Choices

The success of SC-XRD is entirely contingent on the quality of the single crystal. The primary experimental challenge is not the diffraction experiment itself, but growing a suitable crystal—ideally 0.1 to 0.5 mm in size, without cracks or twinning.[4] The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical. For a molecule like 3-Methyl-4-(methylsulfonyl)benzonitrile, which is a solid at room temperature[7], a solvent screen using solvents of varying polarity (e.g., acetone, ethanol, chloroform, hexane) is the logical first step to identify conditions that yield high-quality, single crystals.

Experimental Protocol: SC-XRD
  • Crystal Growth & Selection:

    • Dissolve 5-10 mg of purified 3-Methyl-4-(methylsulfonyl)benzonitrile in a minimum amount of a suitable solvent (e.g., chloroform, as used for the similar compound 4-Methyl-3-nitrobenzonitrile).[1]

    • Allow the solvent to evaporate slowly and undisturbed over several days.

    • Under a microscope, select a well-formed, transparent crystal with sharp edges, approximately 0.1-0.3 mm in its largest dimension.

    • Mount the crystal on a goniometer head using a cryo-loop.[6]

  • Data Collection:

    • Center the crystal on a modern dual-source (Mo and Cu) CCD diffractometer.[3]

    • Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal motion and potential radiation damage.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles (omega and phi scans). The exposure time per frame is adjusted based on the crystal's diffracting power.

  • Structure Solution and Refinement:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their intensities.

    • Solve the structure using direct methods or dual-space algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model using full-matrix least-squares methods. This process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model, typically placed in calculated positions.[1]

    • The final refinement quality is assessed using metrics like R1 (agreement factor) and wR2.

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Purified Compound (3-Methyl-4-(methylsulfonyl)benzonitrile) B Crystallization (Slow Evaporation) A->B C Select & Mount Single Crystal B->C D Mount on Diffractometer C->D E X-ray Data Collection (Diffraction Pattern) D->E F Data Processing (Integration) E->F G Structure Solution (Initial Model) F->G H Structure Refinement (Least-Squares Fitting) G->H I Final Structure & CIF File H->I

Caption: Workflow for SC-XRD from compound to final structure.

Anticipated Data

While data for the title compound is unavailable, we can use the published data for the structurally similar molecule 4-Methyl-3-nitrobenzonitrile as a representative example of expected results.[1]

ParameterExpected Value (Illustrative Example)[1]Significance
Chemical FormulaC9H8N2O2SConfirms the elemental composition of the crystal.
Formula Weight196.24 g/mol Used for density calculation.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 3.9088, b = 13.576, c = 14.819The dimensions of the unit cell edges.
α, β, γ (°)α = 90, β = 99.13, γ = 90The angles between the unit cell edges.
Volume (ų)776.4The volume of a single unit cell.
Z4The number of molecules per unit cell.
Final R1 [I > 2σ(I)]< 0.05A key indicator of the quality of the final refined model.

Method 2: Powder X-ray Diffraction (PXRD) & Rietveld Refinement

PXRD is an indispensable technique when growing single crystals of sufficient size or quality is not feasible.[8][9] Instead of a single crystal, a polycrystalline powder containing thousands of randomly oriented crystallites is used.[10] The resulting diffraction pattern consists of a series of peaks (a 1D plot of intensity vs. diffraction angle 2θ) rather than discrete spots.[11] While traditionally used for phase identification, modern computational methods, particularly the Rietveld method, allow for full crystal structure determination from high-quality powder data.[8][12][13]

Causality Behind Experimental Choices

The Rietveld method is a full-pattern fitting technique that refines a theoretical structural model against the experimental powder diffraction data.[14] Its success depends on having a good starting model for the molecule. This model can be derived from a similar known structure or, more commonly, generated computationally. The quality of the fit is highly sensitive to the quality of the data, necessitating a well-ground, homogenized powder sample to ensure random crystallite orientation and minimize preferred orientation effects.

Experimental Protocol: PXRD with Rietveld Refinement
  • Sample Preparation:

    • Grind approximately 20 mg of crystalline 3-Methyl-4-(methylsulfonyl)benzonitrile in an agate mortar to a fine, homogenous powder (particle size ~1-10 μm).[11]

    • Pack the powder into a sample holder, ensuring a flat, smooth surface to minimize instrumental errors.

  • Data Collection:

    • Collect diffraction data on a high-resolution powder diffractometer, typically using Cu Kα radiation.

    • Scan a wide 2θ range (e.g., 5-90°) with a slow step size and long count time per step to obtain high-resolution data with good signal-to-noise.

  • Structure Determination:

    • Indexing: Determine the unit cell parameters and space group from the peak positions using specialized software. This is a critical and often challenging step.[9]

    • Structure Solution: Generate a starting structural model. This can be done using direct space methods, where a molecular model is randomly oriented within the determined unit cell until a good fit to the diffraction data is found.[15]

    • Rietveld Refinement: Use Rietveld software to refine the structural model. The process adjusts lattice parameters, atomic positions, peak shape parameters, and background until the calculated diffraction pattern provides the best possible fit to the entire observed pattern.[14][16]

Workflow for PXRD and Rietveld Refinement

PXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Structure Determination A Crystalline Material B Grind to Fine Powder A->B C Pack Sample Holder B->C D PXRD Data Collection (1D Diffractogram) C->D E Indexing (Unit Cell & Space Group) D->E F Structure Solution (Direct Space Methods) E->F G Rietveld Refinement (Full Pattern Fitting) F->G H Final Crystal Structure G->H

Caption: Workflow for PXRD from powder to final structure.

Method 3: Computational Crystal Structure Prediction (CSP)

CSP is a first-principles computational method that aims to predict the crystal structures of a molecule based solely on its chemical diagram.[17] It has become a powerful tool in drug development to identify stable polymorphs and de-risk solid form selection.[18] CSP methods work by searching the vast landscape of possible crystal packing arrangements to find those with the lowest lattice energy, which correspond to the most thermodynamically stable structures.[19][20]

Causality Behind Experimental Choices

The CSP workflow is entirely in silico. It begins by generating a gas-phase conformation of the molecule using quantum mechanics. Then, sophisticated algorithms sample thousands to millions of possible crystal packing arrangements within various common space groups.[20] The energies of these hypothetical structures are calculated and ranked, first with computationally cheaper force fields and then refining the most promising candidates with high-accuracy (but computationally expensive) density functional theory (DFT) calculations.[17][21]

General Protocol: CSP
  • Conformational Analysis: Perform a high-level quantum mechanical calculation to find the lowest energy gas-phase conformation(s) of 3-Methyl-4-(methylsulfonyl)benzonitrile.

  • Structure Generation: Use specialized software to generate a large number of trial crystal structures by packing the molecule into common organic space groups (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c). This is often done using random or evolutionary algorithms.[17]

  • Energy Minimization & Ranking:

    • Perform a lattice energy minimization for all generated structures using a tailored force field.

    • Cluster the resulting structures to identify unique crystal packings and remove duplicates.

    • Rank the unique structures by their calculated lattice energy.

  • High-Level Refinement: Take the most stable structures (e.g., those within 10-15 kJ/mol of the global minimum) and re-optimize them using dispersion-corrected DFT to obtain a final, highly accurate stability ranking.[21]

  • Validation: The predicted stable structures provide targets for experimental polymorph screening. The final validation comes from comparing the predicted powder diffraction pattern of a candidate structure with an experimentally obtained one.

Workflow for Crystal Structure Prediction

CSP_Workflow cluster_input Input cluster_compute Computation cluster_output Output A 2D Chemical Structure (3-Methyl-4-(methylsulfonyl)benzonitrile) B Generate 3D Conformer (Quantum Mechanics) A->B C Generate Trial Crystal Packings (Structure Search) B->C D Lattice Energy Minimization (Force Field) C->D E Re-rank with High Accuracy (DFT Calculations) D->E F Predicted Stable Polymorphs (Ranked by Energy) E->F G Simulated PXRD Patterns F->G

Caption: Workflow for computational Crystal Structure Prediction.

Comparative Analysis

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD & Rietveld RefinementCrystal Structure Prediction (CSP)
Sample Requirement High-quality single crystal (0.1-0.5 mm).[4]Crystalline powder (~10-20 mg).[10][11]2D chemical structure only.[18]
Resolution Atomic resolution, unambiguous.[3]Lower resolution, potential for ambiguity.Theoretical, requires experimental validation.
Primary Challenge Growing a suitable crystal.Indexing the pattern and finding a starting model.[9]Computational cost and accuracy of energy calculations.[21]
Time to Result Days to weeks (dominated by crystallization).Hours to days.Weeks to months (computationally intensive).
Key Advantage Definitive, "gold standard" structural proof.Applicable when single crystals are unavailable.[9]Predicts all likely stable forms before synthesis.[17]
Key Limitation Requires a high-quality single crystal.Requires a good starting model; may fail for complex structures.[16]Not an experimental proof; predictions can be incorrect.

Conclusion and Recommendations

For the definitive structural elucidation of 3-Methyl-4-(methylsulfonyl)benzonitrile , the recommended path follows a tiered approach that leverages the strengths of each method.

  • Attempt SC-XRD First: The initial effort should always be directed toward growing single crystals suitable for SC-XRD. This method provides the most accurate and legally defensible structural data, which is paramount in pharmaceutical and materials development.

  • Utilize PXRD as a Powerful Alternative: If extensive crystallization screening fails to produce single crystals, high-resolution PXRD coupled with Rietveld refinement is the next logical step. This approach can still yield a high-quality crystal structure, especially for a relatively small and rigid molecule like the target compound.

  • Employ CSP to Guide and De-risk: Crystal Structure Prediction should be used in parallel with experimental efforts. A CSP study can predict the most likely stable polymorph(s), providing invaluable targets for experimental screening. Comparing an experimental powder pattern to the patterns simulated from CSP results is a powerful method for validating a predicted structure and identifying the experimentally obtained form.

By integrating these complementary techniques, researchers can efficiently and confidently determine the crystal structure of novel compounds like 3-Methyl-4-(methylsulfonyl)benzonitrile, providing the fundamental solid-state knowledge required for advanced drug development and materials design.

References

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A Comparative Guide to Sulfone and Sulfonamide Benzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzonitrile moiety is a privileged scaffold, frequently incorporated into the design of targeted therapeutics, particularly kinase inhibitors.[1] The strategic functionalization of this core is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the myriad of chemical groups employed, sulfones and sulfonamides represent two closely related yet distinct functionalities that can profoundly influence a molecule's biological and physicochemical properties. This guide provides an in-depth comparative analysis of sulfone versus sulfonamide benzonitrile derivatives, offering experimental insights and data-driven perspectives for researchers in drug development.

Structural and Physicochemical Distinctions: A Tale of Two Bioisosteres

The sulfone (-SO₂-) and sulfonamide (-SO₂NH-) groups are often considered non-classical bioisosteres, meaning they can be interchanged to modulate a compound's properties while potentially retaining its primary biological activity.[2][3] However, their subtle structural differences lead to significant divergences in their electronic and steric profiles, which in turn dictate their behavior in a biological system.

The sulfone group is a neutral, polar moiety that acts as a strong hydrogen bond acceptor through its two oxygen atoms.[4] It is chemically and metabolically robust. In contrast, the sulfonamide group introduces an acidic N-H proton (pKa typically in the range of 6-10), allowing it to act as both a hydrogen bond donor and acceptor.[5][6] This acidic nature means that sulfonamides can exist in an anionic state at physiological pH, which can significantly impact solubility, cell permeability, and protein binding.[5]

Table 1: Comparative Physicochemical Properties of Representative Sulfone vs. Sulfonamide Scaffolds

PropertySulfone Derivative (Representative)Sulfonamide Derivative (Representative)Key Differences & Implications
Structure R-SO₂-R'R-SO₂-NH-R'Sulfonamide possesses an acidic N-H proton.
Hydrogen Bonding Strong H-bond acceptorH-bond acceptor and donorSulfonamides can engage in a wider range of interactions with biological targets.
Acidity (pKa) NeutralWeakly acidic (pKa ~6-10)[5][6]Influences ionization state, solubility, and potential for ionic interactions.
Calculated LogP Generally lower than sulfonamide (more polar)Can be more lipophilic depending on substitutionIonization of sulfonamides at physiological pH can decrease effective lipophilicity.
Polar Surface Area (PSA) LowerHigher (due to N-H group)Generally leads to lower cell permeability for sulfonamides.
Metabolic Stability Generally highSusceptible to N-dealkylation, N-acetylation, and hydrolysis[7]The sulfonamide linkage can be a site for metabolic breakdown.
Solubility ModeratepH-dependent; higher solubility in alkaline conditions[8]The ability to form salts can enhance the aqueous solubility of sulfonamides.

Note: The representative data are generalized from multiple sources and are intended to illustrate the fundamental differences. Specific values will vary depending on the full molecular structure.

Synthesis Strategies: Building the Core Scaffolds

The synthetic routes to sulfone and sulfonamide benzonitrile derivatives are well-established, offering chemists reliable methods to access these compounds.

Synthesis of Sulfone Benzonitrile Derivatives

The most common and direct method for synthesizing aryl sulfones is the oxidation of the corresponding sulfide. This transformation can be achieved using a variety of oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequent choice due to its effectiveness and selectivity.

Experimental Protocol: Synthesis of a Generic 4-(Phenylsulfonyl)benzonitrile

  • Starting Material: 4-(Phenylthio)benzonitrile (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM).

  • Oxidation: The solution is cooled to 0 °C in an ice bath. m-CPBA (2.2 eq) is added portion-wise over 15 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-(phenylsulfonyl)benzonitrile.

Synthesis of Sulfonamide Benzonitrile Derivatives

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. This is a robust and versatile reaction, allowing for a wide range of diversity to be introduced at the sulfonamide nitrogen.

Experimental Protocol: Synthesis of a Generic N-Substituted-4-cyanobenzenesulfonamide

  • Starting Material: 4-Cyanobenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent like DCM or pyridine.

  • Amine Addition: The desired primary or secondary amine (1.1 eq) is added to the solution, followed by a base such as triethylamine or pyridine (1.2 eq) if not used as the solvent.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up: The reaction mixture is diluted with DCM and washed successively with 1N HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the target sulfonamide.

Biological Activity and Structure-Activity Relationships (SAR)

Both sulfone and sulfonamide benzonitrile derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases.[1][9] The choice between a sulfone and a sulfonamide linker can have profound effects on target engagement and overall cellular activity.

Case Study: Kinase Inhibition

In many kinase inhibitors, the benzonitrile group acts as a "hinge-binder," forming a critical hydrogen bond with the backbone of the kinase hinge region. The sulfone or sulfonamide moiety is often positioned to interact with the solvent-exposed region or other nearby pockets.

  • Sulfone Derivatives: The sulfone oxygens can form strong hydrogen bonds with backbone N-H groups or water molecules in the active site. Their neutral and rigid nature can provide a stable anchor for the rest of the molecule. For example, vinyl sulfone derivatives have been identified as potent EGFR tyrosine kinase inhibitors.[10]

  • Sulfonamide Derivatives: The N-H of the sulfonamide can act as a hydrogen bond donor, providing an additional interaction point that may not be possible with a sulfone. The ability to substitute the sulfonamide nitrogen allows for fine-tuning of steric and electronic properties to optimize binding and selectivity. Numerous sulfonamide-based compounds have shown potent anticancer activity.[11][12]

Table 2: Representative Biological Activity of Sulfone and Sulfonamide Derivatives

Compound ClassTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
Vinyl Sulfone DerivativeEGFR Tyrosine Kinase7.85 ± 0.88 nM[10]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB231 (Breast Cancer)4.62 ± 0.13 µM[12]
N-ethyl toluene-4-sulfonamideHeLa (Cervical Cancer)10.9 ± 1.01 μM[12]
Malononitrile-based BenzenesulfonamideCarbonic Anhydrase36-47% inhibition at 0.5 mM[13]

Note: This table presents data from different studies and is for illustrative purposes to show the range of activities observed for these classes of compounds, not a direct comparison of isosteric pairs.

Visualizing the Concepts

General Synthetic Pathways

Synthesis cluster_sulfone Sulfone Synthesis cluster_sulfonamide Sulfonamide Synthesis Sulfide Aryl Thioether (R-S-Ar-CN) Oxidation Oxidation (e.g., m-CPBA) Sulfide->Oxidation Sulfone Aryl Sulfone (R-SO2-Ar-CN) Oxidation->Sulfone SulfonylChloride Sulfonyl Chloride (Cl-SO2-Ar-CN) Sulfonamide Sulfonamide (R-NH-SO2-Ar-CN) SulfonylChloride->Sulfonamide Amine Amine (R-NH2) Amine->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide

Caption: General synthetic routes to sulfone and sulfonamide benzonitrile derivatives.

Comparative Bioisosteric Interactions

Interactions cluster_sulfone Sulfone Interaction cluster_sulfonamide Sulfonamide Interaction Sulfone R-SO2-R' Receptor_H Receptor H-bond Donor (e.g., NH) Receptor_H->Sulfone H-bond Acceptor Sulfonamide R-SO2-NH-R' Receptor_H_Acceptor Receptor H-bond Acceptor (e.g., C=O) Sulfonamide->Receptor_H_Acceptor H-bond Donor Receptor_H_Donor Receptor H-bond Donor (e.g., NH) Receptor_H_Donor->Sulfonamide H-bond Acceptor

Caption: Comparison of hydrogen bonding potential for sulfone and sulfonamide groups.

Conclusion and Future Perspectives

The choice between a sulfone and a sulfonamide benzonitrile derivative is a critical decision in drug design, with each moiety offering a unique set of properties. Sulfones provide a stable, polar, and hydrogen-bond-accepting linker, often associated with good metabolic stability. Sulfonamides, while potentially more metabolically labile, introduce a valuable hydrogen-bond-donating group and an acidic handle that can be exploited to improve solubility and target interactions.

The decision of which to use should be guided by a deep understanding of the target's active site topology and the desired ADME properties of the final compound. A matched molecular pair analysis, where both a sulfone and a sulfonamide analog of a lead compound are synthesized and tested, is the most robust strategy for empirically determining which group is optimal for a given therapeutic application. As our understanding of the intricate interplay between physicochemical properties and biological activity grows, the rational selection and design of such derivatives will continue to be a cornerstone of successful drug discovery.

References

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  • Abdel-Aziz, A. A. M., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(5), 263-271. [Link]

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  • Ibrahim, M. A. A., & Shaker, Y. M. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(16), 1935-1953. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • LaVoie, E. J., & Patani, G. A. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.